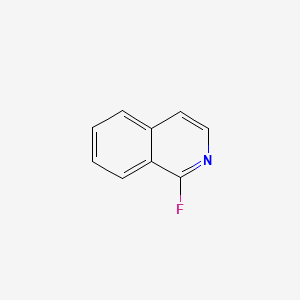

1-Fluoroisoquinoline

CAS No.: 394-65-0

Cat. No.: VC8377474

Molecular Formula: C9H6FN

Molecular Weight: 147.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 394-65-0 |

|---|---|

| Molecular Formula | C9H6FN |

| Molecular Weight | 147.15 g/mol |

| IUPAC Name | 1-fluoroisoquinoline |

| Standard InChI | InChI=1S/C9H6FN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H |

| Standard InChI Key | YYMRKWBKEKCKHM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CN=C2F |

| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2F |

Introduction

| Property | Value | Source |

|---|---|---|

| CAS RN | 394-65-0 | |

| Molecular Formula | ||

| Molecular Mass | 147.15 g/mol | |

| Boiling Point | 208°C | |

| SMILES | FC1=NC=CC=2C=CC=CC12 |

Synthesis and Chemical Pathways

One-Pot Microwave-Assisted Synthesis

Recent advancements in fluorinated isoquinoline synthesis include a microwave-assisted, potassium fluoride-mediated method starting from -fluoroalkyl-1,2,3-triazoles . This one-pot approach involves:

-

Thermal Decomposition: -Fluoroalkyl triazoles (1) decompose under microwave irradiation to generate reactive intermediates.

-

Formal 1,3-Fluorine Shift: Stereoselective rearrangement produces difluoroazadienes.

-

Cyclization: Aromatic annulation forms 1-fluoroalkyl-3-fluoroisoquinolines (2) in yields exceeding 70% .

This method accommodates diverse substituents on the fused benzene or heteroaromatic ring, enabling access to structurally varied derivatives .

Table 2: Key Synthetic Methods for 1-Fluoroisoquinolines

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave-assisted | KF, 150°C, 30 min | >70% | |

| Radical Cyclization | Fluoroalkyl radicals, Cu | 50–65% | |

| Cross-Coupling | Pd catalysis, aryl halides | 60–75% |

Traditional Approaches

Earlier syntheses relied on Bischler–Napieralski cyclization or direct C–H perfluoroalkylation of isoquinolines, albeit with lower efficiency (e.g., 21% yield for valiglurax synthesis) . Radical-based methods, such as fluoroalkyl radical insertion into isonitriles, remain prevalent but require stringent conditions .

Chemical Properties and Reactivity

Electrophilic Substitution

The 3-fluoro and 4-halo substituents in 1-fluoroisoquinolines facilitate nucleophilic aromatic substitution (SAr). For example, fluorine at position 3 is readily displaced by oxygen, sulfur, or nitrogen nucleophiles in polar solvents (Table 3) .

Table 3: Nucleophilic Substitution Reactions of 1-Fluoroisoquinoline

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Methoxide | 3-Methoxy derivative | 85% | MeOH, 80°C, 6h |

| Thiophenol | 3-Phenylthio derivative | 78% | DMF, 100°C, 12h |

| Ammonia | 3-Amino derivative | 65% | NH, EtOH, reflux |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling at position 4 enables aryl-aryl bond formation, expanding the compound’s utility in drug discovery . For instance, Suzuki-Miyaura coupling with boronic acids introduces aryl groups in yields up to 75% .

Pharmacological Applications and Research Findings

Neuroprotective Effects

A structurally related compound, 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), demonstrated resilience against social defeat stress in mice . Key findings include:

-

Social Avoidance Reduction: Repeated FDPI administration (25 mg/kg) mitigated stress-induced social avoidance .

-

Prefrontal Cortex Modulation: FDPI normalized stress-altered proteins, including proBDNF, p75, and ERK/CREB ratios .

Table 4: Effects of FDPI on Stress-Induced Protein Changes

| Protein | Stress Effect | FDPI Modulation |

|---|---|---|

| proBDNF | ↑ 50% | ↓ 30% |

| p75 | ↓ 40% | ↑ 25% |

| pERK/ERK | ↓ 35% | ↑ 20% |

Drug Candidate Derivatives

1-Fluoroisoquinoline derivatives are explored as kinase inhibitors and antimicrobial agents. For example, 1-trifluoromethylisoquinolines exhibit nanomolar activity against tropical parasites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume